2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide
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Overview
Description
2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide is a synthetic organic compound characterized by the presence of an iodophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide typically involves the following steps:
Formation of the Iodophenoxy Intermediate: The initial step involves the iodination of phenol to form 4-iodophenol. This reaction is usually carried out using iodine and a suitable oxidizing agent.
Acetylation: The 4-iodophenol is then acetylated using acetic anhydride to form 4-iodophenyl acetate.
Amidation: The final step involves the reaction of 4-iodophenyl acetate with isopropylamine and glycine to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide involves its interaction with specific molecular targets. The iodophenoxy group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: These compounds share a similar core structure but differ in their substituents.
Iodinated Aromatic Compounds: Compounds like 4-iodophenol and its derivatives are structurally related.
Uniqueness
2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide is unique due to the combination of its iodophenoxy and acetamide groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[[2-(4-iodophenoxy)acetyl]-propan-2-ylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O3/c1-9(2)16(7-12(15)17)13(18)8-19-11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTVAPRWOWDAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)N)C(=O)COC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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